molecular formula C9H10ClN3S B12752515 1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride CAS No. 102367-71-5

1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride

Cat. No.: B12752515
CAS No.: 102367-71-5
M. Wt: 227.71 g/mol
InChI Key: OXBXUJABCFGVGU-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride is a chemical compound with the molecular formula C9H9N3S. It is a derivative of 1,3,4-thiadiazole, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-toluidine with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of pathogens. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazole, 2-amino-5-(o-tolyl)-, hydrochloride is unique due to the presence of the o-tolyl group at the 5-position, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other similar compounds .

Properties

CAS No.

102367-71-5

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride

InChI

InChI=1S/C9H9N3S.ClH/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8;/h2-5H,1H3,(H2,10,12);1H

InChI Key

OXBXUJABCFGVGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)N.Cl

Origin of Product

United States

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